molecular formula C8H8N2O4 B8478441 2-Acetylamino-3-nitrophenol

2-Acetylamino-3-nitrophenol

Cat. No.: B8478441
M. Wt: 196.16 g/mol
InChI Key: ITTJPHUQMZDKHQ-UHFFFAOYSA-N
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Description

2-Acetylamino-3-nitrophenol (CAS: 56515-63-0), also known as 1-(2-Amino-6-nitrophenyl)ethanone, is a nitroaromatic compound with the molecular formula C₈H₈N₂O₃. Its structure features a phenolic hydroxyl group, a nitro (-NO₂) substituent at the 3-position, and an acetylated amino (-NHCOCH₃) group at the 2-position. This compound is primarily utilized in organic synthesis, particularly as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals . Limited toxicological data are available, necessitating caution during handling (e.g., avoiding inhalation or dermal contact per precautionary statements) .

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

N-(2-hydroxy-6-nitrophenyl)acetamide

InChI

InChI=1S/C8H8N2O4/c1-5(11)9-8-6(10(13)14)3-2-4-7(8)12/h2-4,12H,1H3,(H,9,11)

InChI Key

ITTJPHUQMZDKHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC=C1O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Functional Groups: The acetylated amino group in this compound introduces steric hindrance and alters electronic properties compared to 2-Nitrophenol. This difference impacts reactivity; for example, the acetyl group may reduce nucleophilicity of the amino group, making it less reactive in condensation reactions .

Reactivity and Stability

  • Acid-Base Behavior: 2-Nitrophenol (pKa ~7.2) is more acidic than this compound due to the electron-withdrawing nitro group enhancing phenol acidity. The acetylated amino group in the latter compound likely reduces acidity by donating electron density through resonance .
  • Thermal Stability: Nitrophenols like 2-Nitrophenol are prone to decomposition under high temperatures, releasing toxic nitrogen oxides. In contrast, this compound’s acetyl group may stabilize the molecule, though experimental data are lacking .

Environmental and Industrial Relevance

  • Environmental Impact: 2-Nitrophenol is listed as a priority pollutant by the EPA due to its persistence and toxicity to aquatic life . No such classification exists for this compound, but its environmental fate remains understudied .
  • Synthetic Utility: this compound’s amino and nitro groups make it a versatile precursor for heterocyclic compounds (e.g., benzimidazoles), whereas 2-Nitrophenol is more commonly used in azo dye synthesis .

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